molecular formula C5H5ClF2O B2550365 2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one CAS No. 2301036-57-5

2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one

Cat. No.: B2550365
CAS No.: 2301036-57-5
M. Wt: 154.54
InChI Key: SNDNJLZTMBNIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one is an organic compound with the molecular formula C5H6ClF2O It is a chlorinated ketone that features a cyclopropyl ring substituted with two fluorine atoms

Scientific Research Applications

2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one has several applications in scientific research:

Safety and Hazards

2-Chloro-1-(2,2-difluorocyclopropyl)ethanone is classified as acutely toxic if swallowed or inhaled, and it may cause severe skin burns and eye damage . It may also cause an allergic skin reaction, genetic defects, damage to fertility or the unborn child, and damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one typically involves the chlorination of cyclopropyl methyl ketone. One method includes dissolving cyclopropyl methyl ketone in a solvent, adding a metallic aluminum catalyst, and introducing chlorine gas for the chlorination reaction. The chlorinated product is then subjected to reduced pressure distillation to remove the solvent, followed by rectification to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The ketone group can be reduced to an alcohol.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the compound under basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution: Products include substituted ketones or alcohols.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: Products include carboxylic acids or other oxidized compounds.

Mechanism of Action

The mechanism of action of 2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific target and context of the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one is unique due to the presence of both a chlorinated ketone and a difluorinated cyclopropyl ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-chloro-1-(2,2-difluorocyclopropyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF2O/c6-2-4(9)3-1-5(3,7)8/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDNJLZTMBNIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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